molecular formula C22H24N8O5 B11561551 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B11561551
M. Wt: 480.5 g/mol
InChI Key: VJPLWOKIYOQLKA-OEAKJJBVSA-N
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Description

2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features a triazine ring, a morpholine group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N8O5

Molecular Weight

480.5 g/mol

IUPAC Name

2-ethoxy-5-[(E)-[[4-morpholin-4-yl-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H24N8O5/c1-2-35-19-8-3-15(13-18(19)31)14-23-28-21-25-20(24-16-4-6-17(7-5-16)30(32)33)26-22(27-21)29-9-11-34-12-10-29/h3-8,13-14,31H,2,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

VJPLWOKIYOQLKA-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

Origin of Product

United States

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